N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide
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Overview
Description
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an imidazo[2,1-b]thiazole ring fused with a phenyl group and a naphthamide moiety
Mechanism of Action
Target of Action
It’s worth noting that derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, to which this compound belongs, have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It’s known that the outcome of the reaction of similar compounds depends on the structure of the starting bromo ketone .
Biochemical Pathways
It’s known that the spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .
Result of Action
It’s known that a similar compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Ring: This can be achieved by reacting 2-aminothiazoles with α-halocarbonyl compounds under specific conditions.
Coupling with Phenyl Group: The imidazo[2,1-b]thiazole intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of the Naphthamide Moiety: Finally, the phenyl-imidazo[2,1-b]thiazole compound is reacted with 2-naphthoyl chloride in the presence of a base like triethylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated derivatives of the compound can be used as substrates for nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or alkoxy groups.
Scientific Research Applications
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines. It is also being explored for its antimicrobial and antiviral properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide: This compound shares the imidazo[2,1-b]thiazole core but has a different substituent on the phenyl ring.
(2,3-dihydroimidazo[2,1-b]thiazol-6-ylmethyl)amine: Another related compound with a similar core structure but different functional groups.
Uniqueness
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide is unique due to its combination of the imidazo[2,1-b]thiazole ring with a naphthamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-21(18-9-8-15-4-1-2-5-16(15)12-18)23-19-7-3-6-17(13-19)20-14-25-10-11-27-22(25)24-20/h1-9,12-14H,10-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBAROZQQHHTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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